molecular formula C16H22N2O B362340 (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 537702-17-3

(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B362340
CAS No.: 537702-17-3
M. Wt: 258.36g/mol
InChI Key: ZWNBWCVUVNPLKO-UHFFFAOYSA-N
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Description

(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol: is a compound that belongs to the benzimidazole family. Benzimidazoles are bicyclic molecules composed of a benzene ring fused to an imidazole ring. This structure is isostructural with naturally occurring nucleotides, which allows benzimidazole derivatives to interact with biological systems effectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of o-phenylenediamine with cyclohexylacetaldehyde under acidic conditions to form the benzimidazole ring, followed by reduction to introduce the methanol group .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

IUPAC Name

[1-(2-cyclohexylethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-12-16-17-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h4-5,8-9,13,19H,1-3,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNBWCVUVNPLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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